3,5-Dibromo-1-nonyl-1H-1,2,4-triazole
Overview
Description
3,5-Dibromo-1-nonyl-1H-1,2,4-triazole is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at positions 3 and 5, and a nonyl group at position 1 of the triazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole typically involves the bromination of 1-nonyl-1H-1,2,4-triazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3,5-Dibromo-1-nonyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms. Reagents like hydrogen peroxide or sodium borohydride are typically used.
Coupling Reactions: It can participate in coupling reactions to form larger molecules. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are common methods.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 3,5-diamino derivative.
Scientific Research Applications
3,5-Dibromo-1-nonyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atoms and the triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds to 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole include other brominated triazoles and nonyl-substituted triazoles. For example:
3,5-Dibromo-1H-1,2,4-triazole: Lacks the nonyl group but has similar bromination.
1-Nonyl-1H-1,2,4-triazole: Lacks the bromine atoms but has the nonyl group.
3,5-Dimethyl-1H-1,2,4-triazole: Has methyl groups instead of bromine atoms.
The uniqueness of this compound lies in the combination of the nonyl group and bromine atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-dibromo-1-nonyl-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19Br2N3/c1-2-3-4-5-6-7-8-9-16-11(13)14-10(12)15-16/h2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPHOGXHYSPJSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C(=NC(=N1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Br2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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